

VPM-p15: A Potent Synthetic Agonist for Probing ADGRG2 Function

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Compound of Interest

Compound Name: VPM-p15
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Adhesion G protein-coupled receptors (aGPCRs) represent a large and unique class of signal-transducing molecules involved in diverse physiological processes, including immune responses, brain function, and fertility.[1] ADGRG2 (also known as GPR64) is a member of this family critically involved in male fertility by maintaining ion and pH homeostasis.[1][2] Like many aGPCRs, ADGRG2 possesses a long N-terminal fragment (NTF) and can be activated by a tethered agonist sequence known as the "Stachel sequence". A 15-amino-acid peptide derived from this sequence, p15, can activate ADGRG2; however, its low affinity (with EC50 values often in the high micromolar range) has limited its utility as a research tool.[2] To overcome this, a systematic optimization process involving natural and unnatural amino acid substitutions was employed to develop **VPM-p15**, a potent synthetic agonist with significantly improved affinity for ADGRG2.[2][3] This document provides a comprehensive technical overview of **VPM-p15**, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use.

VPM-p15: Development and Properties

VPM-p15 is an optimized peptide agonist derived from the wild-type p15 Stachel sequence of ADGRG2.[2] The development involved alanine scanning mutagenesis to identify key residues in p15 responsible for receptor activation, followed by systematic amino acid substitutions to enhance potency.[2][4]

The key modifications that distinguish **VPM-p15** from the native p15 are:

- T1V: Substitution of Threonine at position 1 with Valine.
- F3Phe(4-Me): Substitution of Phenylalanine at position 3 with the unnatural amino acid 4-methyl-phenylalanine.[\[2\]](#)[\[3\]](#)[\[5\]](#)

Sequence: H-Val-Ser-Phe(4-Me)-Gly-Ile-Leu-Leu-Asp-Leu-Ser-Arg-Thr-Ser-Leu-Pro-OH[\[6\]](#)[\[7\]](#)

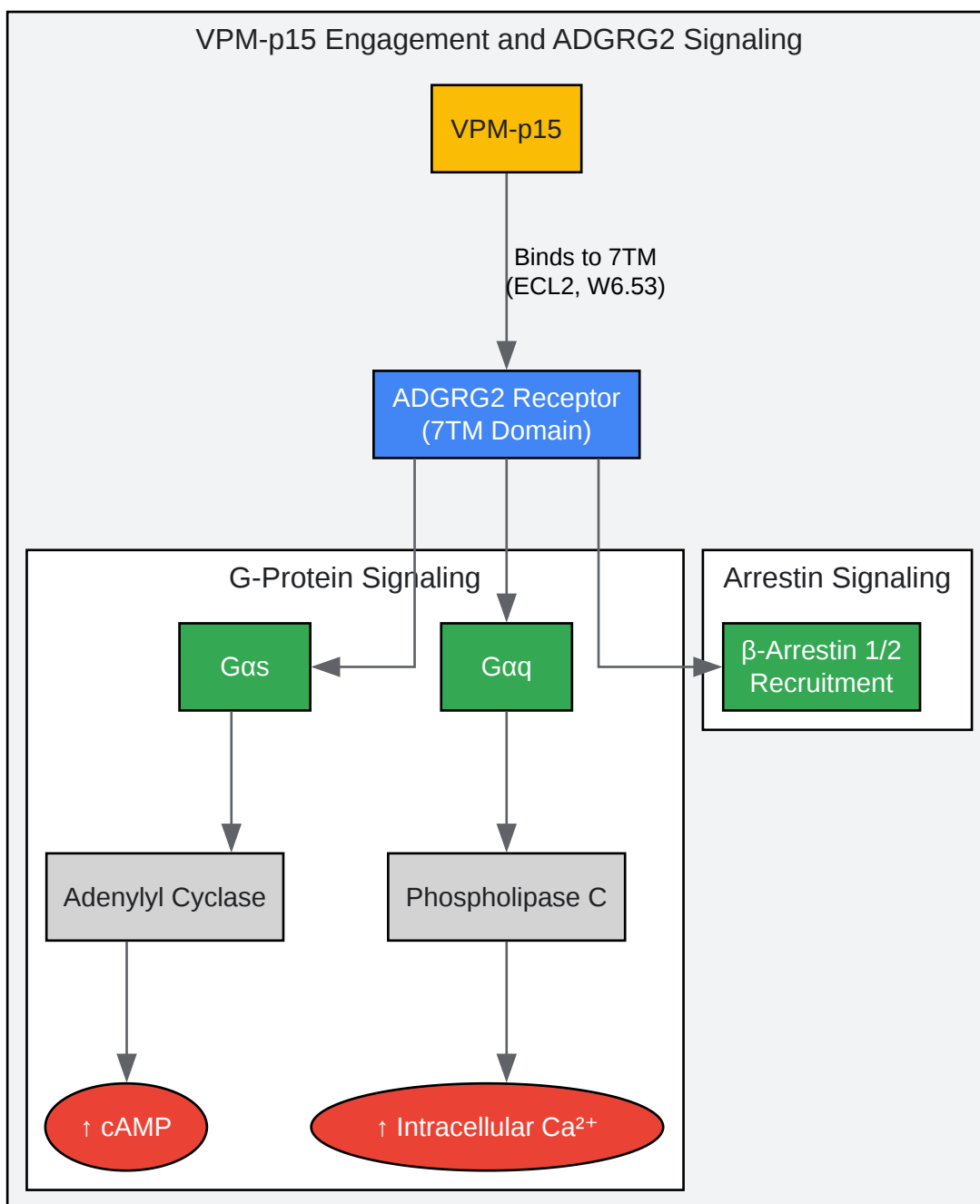
These modifications resulted in an agonist that activates ADGRG2 with an affinity more than two orders of magnitude greater than the original p15 peptide.[\[3\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)

Mechanism of Action and Signaling Pathways

VPM-p15 functions as a direct agonist of the ADGRG2 receptor. Upon binding to the seven-transmembrane (7TM) domain, it induces a conformational change that triggers downstream intracellular signaling cascades.[\[2\]](#) Studies have identified that the toggle switch residue W6.53 and residues within the second extracellular loop (ECL2), particularly W757 and I758, are critical determinants for **VPM-p15** binding and subsequent signal transduction.[\[2\]](#)[\[3\]](#)

VPM-p15 has been shown to activate multiple canonical GPCR signaling pathways:

- G α s Pathway: **VPM-p15** robustly stimulates the G α s protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[\[2\]](#)[\[10\]](#)
- G α q Pathway: The agonist also activates G α q signaling, which results in the stimulation of phospholipase C and an increase in intracellular calcium (Ca²⁺) levels.[\[2\]](#)
- β -Arrestin Recruitment: In addition to G protein-dependent signaling, **VPM-p15** promotes the recruitment of both β -arrestin1 and β -arrestin2 to the activated ADGRG2 receptor.[\[1\]](#)[\[2\]](#) This is a key pathway for receptor desensitization and G protein-independent signaling.[\[11\]](#)



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Caption: VPM-p15 activates Gs, Gq, and β-arrestin pathways via ADGRG2.

Quantitative Analysis of VPM-p15 Activity

The enhanced potency of **VPM-p15** compared to the wild-type p15 peptide has been quantified across multiple functional assays. The following tables summarize the comparative activity.

Table 1: G Protein-Mediated Signaling Activity

Agonist	Assay	Target Receptor	Potency (EC50)	Efficacy (% of p15)	Citation
p15	cAMP Accumulation	ADGRG2-FL	~80-400 μ M	100%	[2]
VPM-p15	cAMP Accumulation	ADGRG2-FL	Significantly Improved (>100x)	Enhanced	[2] [3]
p15	Intracellular Ca^{2+}	ADGRG2-FL	Low Potency	100%	[2]
VPM-p15	Intracellular Ca^{2+}	ADGRG2-FL	Significantly Improved	Enhanced	[2]

Note: ADGRG2-FL refers to the full-length receptor. Exact EC50 values for **VPM-p15** are often presented graphically in the source literature, consistently demonstrating a potency increase of over two orders of magnitude.

Table 2: β -Arrestin Recruitment Activity

Agonist	Assay	Target Receptor	Potency (EC50)	Efficacy (% of p15)	Citation
p15	BRET (β -arrestin1)	ADGRG2- Δ GPS- β	Low Potency	100%	[2]
VPM-p15	BRET (β -arrestin1)	ADGRG2- Δ GPS- β	Significantly Improved	Enhanced	[2]
p15	BRET (β -arrestin2)	ADGRG2- Δ GPS- β	Low Potency	100%	[2]
VPM-p15	BRET (β -arrestin2)	ADGRG2- Δ GPS- β	Significantly Improved	Enhanced	[2]

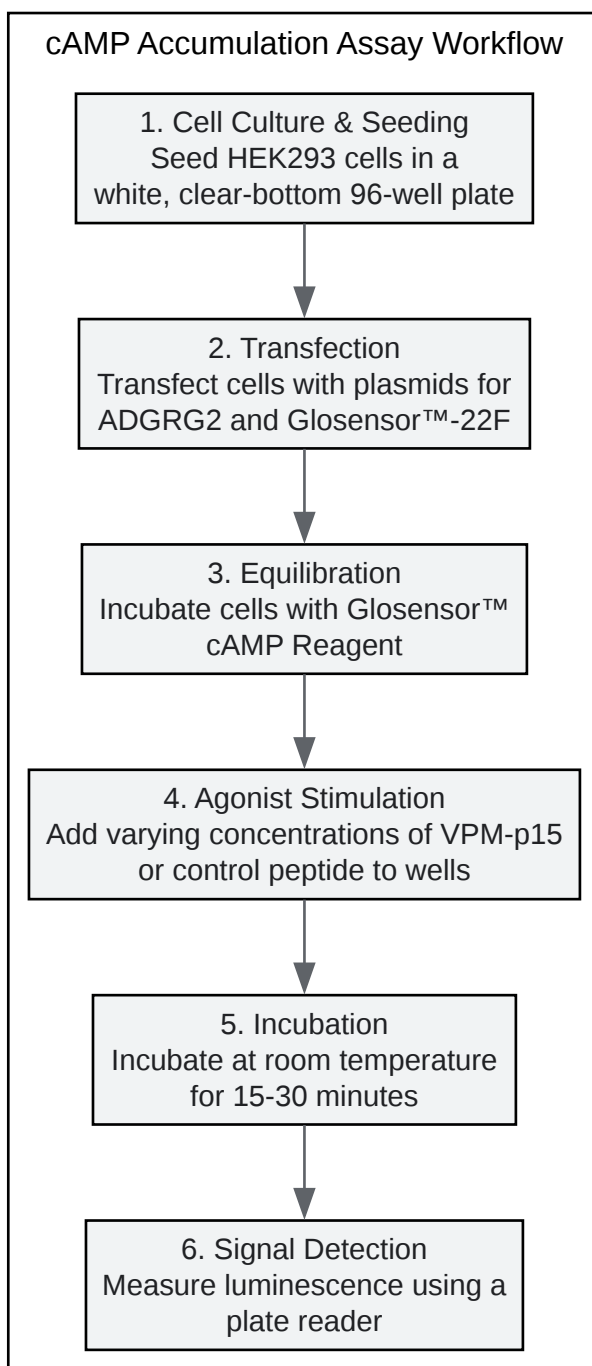
Note: ADGRG2-ΔGPS-β is a truncated mutant form of the receptor used to enhance signal detection in some assays.

Experimental Protocols

Detailed methodologies are crucial for the successful application of **VPM-p15** in research. The following sections provide step-by-step protocols for key functional assays.

Protocol 1: cAMP Accumulation Assay

This protocol is based on the use of a bioluminescent sensor, such as the Glosensor™ assay, to measure real-time changes in intracellular cAMP levels in HEK293 cells.[\[2\]](#)



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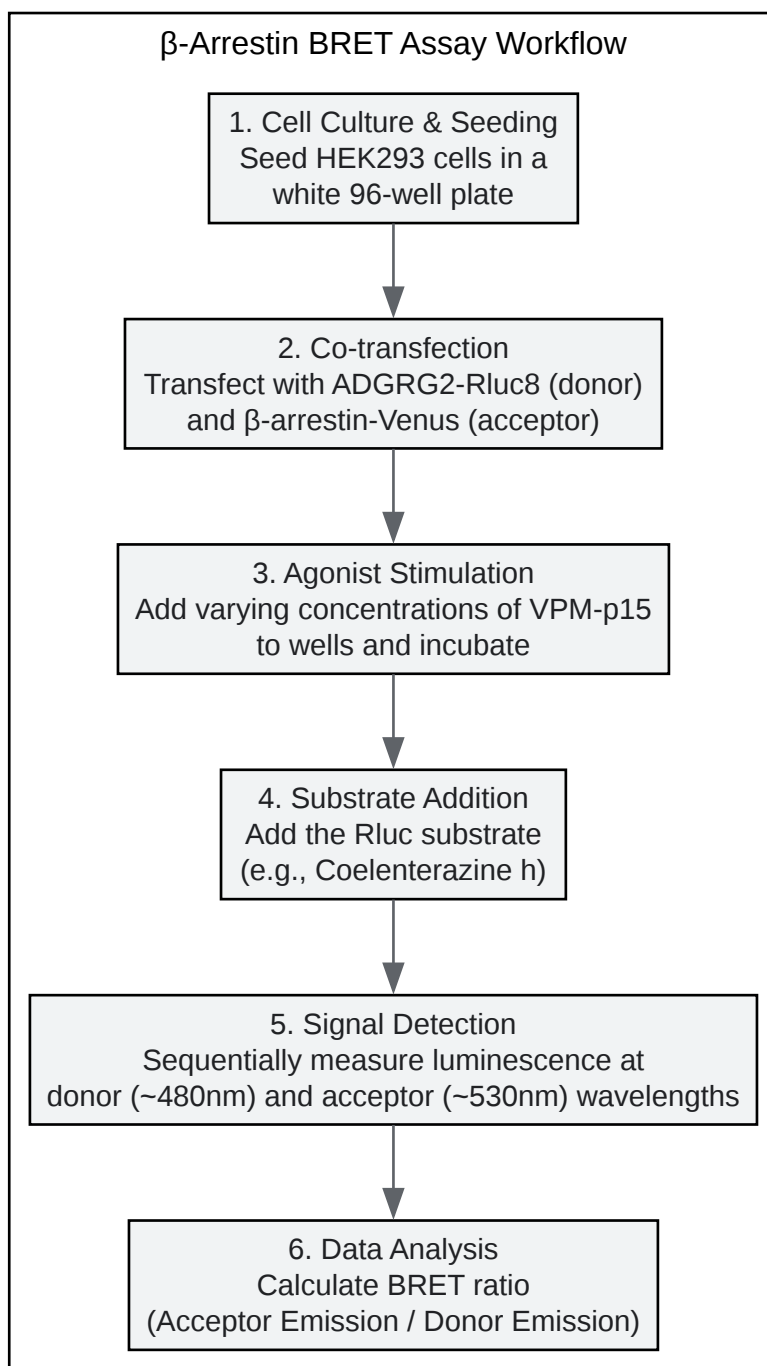
Caption: Workflow for measuring **VPM-p15**-induced cAMP accumulation.

Methodology:

- **Cell Culture:** Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Seeding:** Plate cells into white, clear-bottom 96-well microplates at a density that will achieve 70-80% confluency on the day of the experiment.
- **Transfection:** Co-transfect the cells with a plasmid encoding the ADGRG2 receptor (or a mutant of interest) and a Glosensor™-22F cAMP plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24-48 hours.
- **Assay Preparation:** On the day of the assay, remove the culture medium and replace it with CO₂-independent medium containing 10% FBS and the Glosensor™ cAMP Reagent. Allow the plate to equilibrate for at least 2 hours at room temperature.
- **Agonist Preparation:** Prepare serial dilutions of **VPM-p15** and the control peptide (p15) in the assay buffer.
- **Stimulation:** Add the prepared agonist solutions to the wells. Include a vehicle-only control.
- **Signal Measurement:** After a 15-30 minute incubation period at room temperature, measure the luminescence using a plate reader. Data should be normalized to the vehicle control and plotted as a dose-response curve to determine EC50 values.

Protocol 2: β -Arrestin Recruitment Assay

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β -arrestin to ADGRG2 upon agonist stimulation.[\[2\]](#)



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Caption: Workflow for measuring **VPM-p15**-induced β-arrestin recruitment.

Methodology:

- **Cell Culture and Seeding:** Culture and seed HEK293 cells into white 96-well microplates as described in Protocol 1.
- **Transfection:** Co-transfect cells with plasmids encoding ADGRG2 fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β -arrestin1 or β -arrestin2 fused to a BRET acceptor (e.g., Venus or YFP). Incubate for 24-48 hours.
- **Cell Harvesting:** On the day of the experiment, wash the cells with Phosphate-Buffered Saline (PBS) and gently detach them. Resuspend the cells in a suitable assay buffer (e.g., PBS with 0.5 mM $MgCl_2$ and 0.1% glucose).
- **Agonist Stimulation:** Distribute the cell suspension into a white 96-well plate. Add serial dilutions of **VPM-p15** or control peptides and incubate for 15-30 minutes at 37°C.
- **Substrate Addition:** Add the luciferase substrate (e.g., Coelenterazine h) to all wells to a final concentration of 5 μ M.
- **BRET Measurement:** Immediately after substrate addition, measure the luminescence signals using a plate reader equipped with two filters for the donor emission (e.g., 480 nm) and the acceptor emission (e.g., 530 nm).
- **Data Analysis:** Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Normalize the data to the vehicle control and plot dose-response curves to determine EC50 values.

Conclusion

VPM-p15 represents a significant advancement over the native Stachel peptide, p15, for the study of ADGRG2.[2] Its greatly enhanced potency and well-characterized signaling profile make it an invaluable pharmacological tool.[2][6] This synthetic agonist allows for the robust and reproducible activation of Gs, Gq, and β -arrestin signaling pathways, enabling detailed investigation into the molecular mechanisms of ADGRG2 function and its role in physiology and disease. The data and protocols provided in this guide offer a solid foundation for researchers and drug developers to effectively utilize **VPM-p15** in their studies of this important adhesion GPCR.

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